![molecular formula C16H15N5OS B2757784 4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide CAS No. 1421458-59-4](/img/structure/B2757784.png)

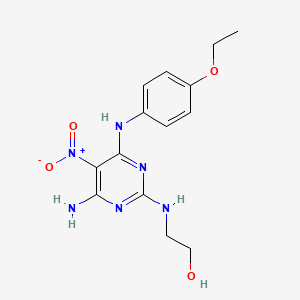

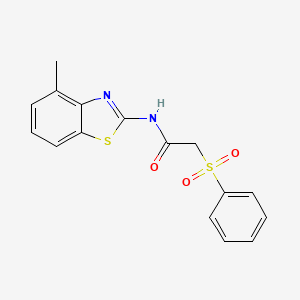

4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

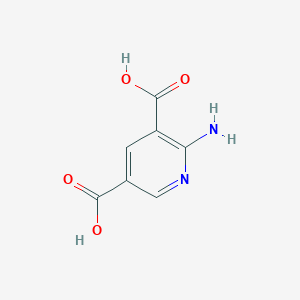

The compound “4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide” seems to be a complex organic molecule. Based on its nomenclature, it likely contains a pyrazole ring and a tetrahydrobenzo[d]thiazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .科学的研究の応用

Synthesis and Characterization

The chemical compound 4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide is part of a broader class of compounds with significant scientific interest due to their potential pharmacological properties. Although the specific compound was not directly found in the literature, closely related compounds have been synthesized and studied for various biological activities, which could imply the potential applications of the compound .

For instance, compounds within this chemical family have been explored for their antibacterial and cytotoxic activities. Novel analogs of pyrazole-5-one derivatives derived from 2-aminobenzothiazole nucleus displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating the significance of the chemical framework for developing new antibacterial agents (Palkar et al., 2017). Additionally, these compounds were assessed for their cytotoxicity against mammalian cell lines, providing insight into their safety profile for further pharmacological development.

Antimicrobial and Enzymatic Inhibition Properties

Further research into the chemical relatives of the compound reveals their potential in antimicrobial and enzymatic inhibition applications. Schiff bases containing pyrazole and triazole rings demonstrated significant antioxidant and α-glucosidase inhibitory activities, suggesting their utility in managing oxidative stress and glucose metabolism disorders (Pillai et al., 2019). This highlights the broader applicability of the chemical structure in addressing diseases associated with oxidative damage and abnormal glucose levels.

Analgesic Activity

Compounds bearing the pyrazole moiety have also been studied for their analgesic properties. For example, new pyrazoles and triazoles incorporating a dibromo-quinazoline moiety exhibited analgesic activity, underscoring the therapeutic potential of such compounds in pain management (Saad et al., 2011).

Co-crystal Engineering

On a different note, co-crystal engineering with compounds similar to this compound has been explored to tune mechanical properties of pharmaceuticals. Co-crystals involving picolinamide demonstrated the capacity to alter the physical properties of pharmaceutical compounds, which is crucial for improving solubility, stability, and bioavailability (Kakkar et al., 2018).

将来の方向性

特性

IUPAC Name |

4-pyrazol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c22-15(20-16-19-12-4-1-2-5-14(12)23-16)13-10-11(6-8-17-13)21-9-3-7-18-21/h3,6-10H,1-2,4-5H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQPPMIPWPFTLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC=CC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2757709.png)

![2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2757710.png)

![N-{4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2757715.png)

![2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide](/img/structure/B2757720.png)

![(E)-3-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757721.png)